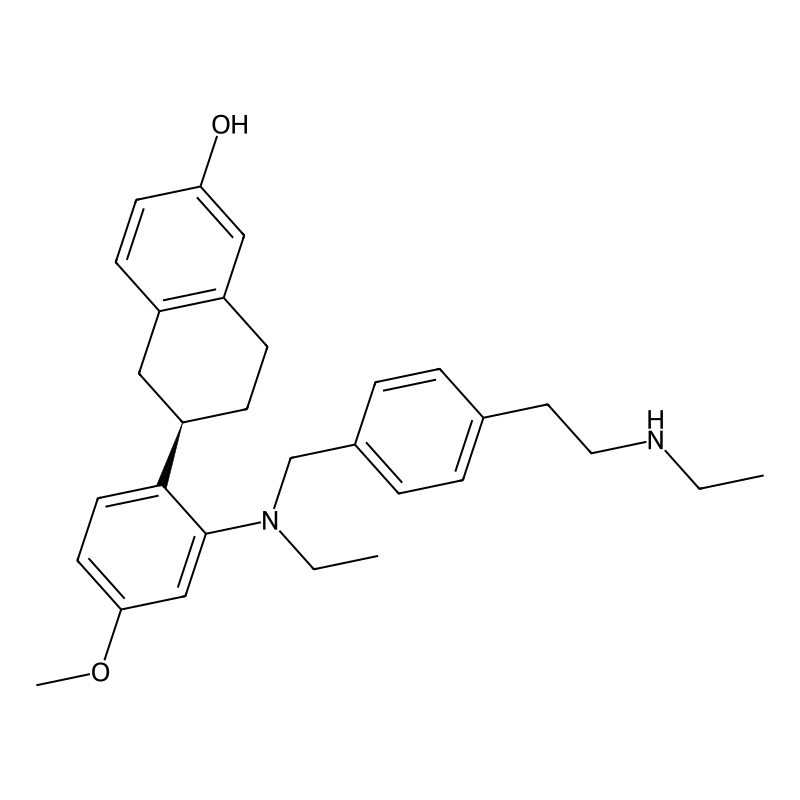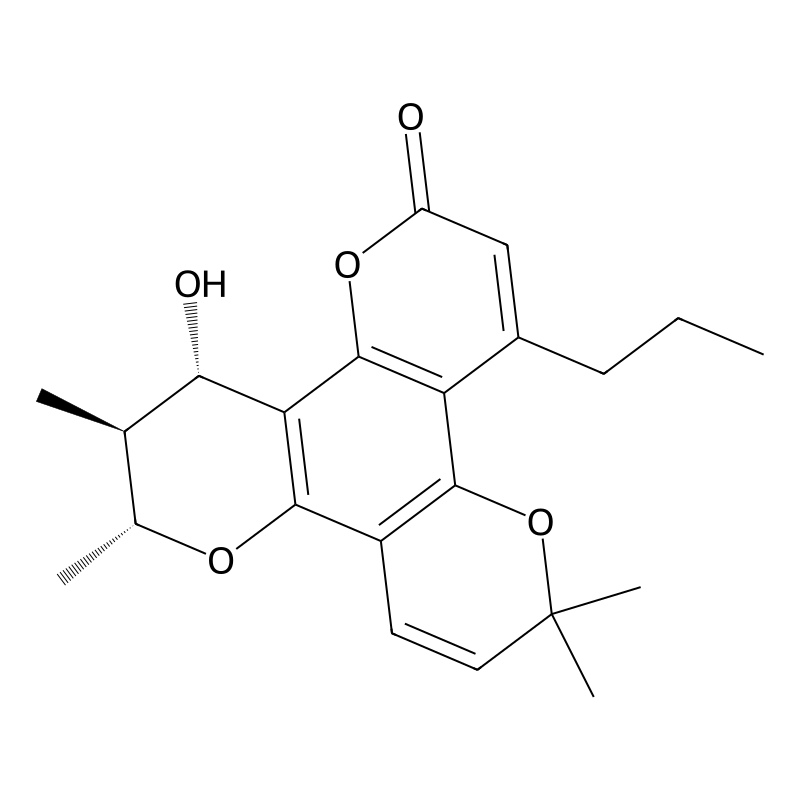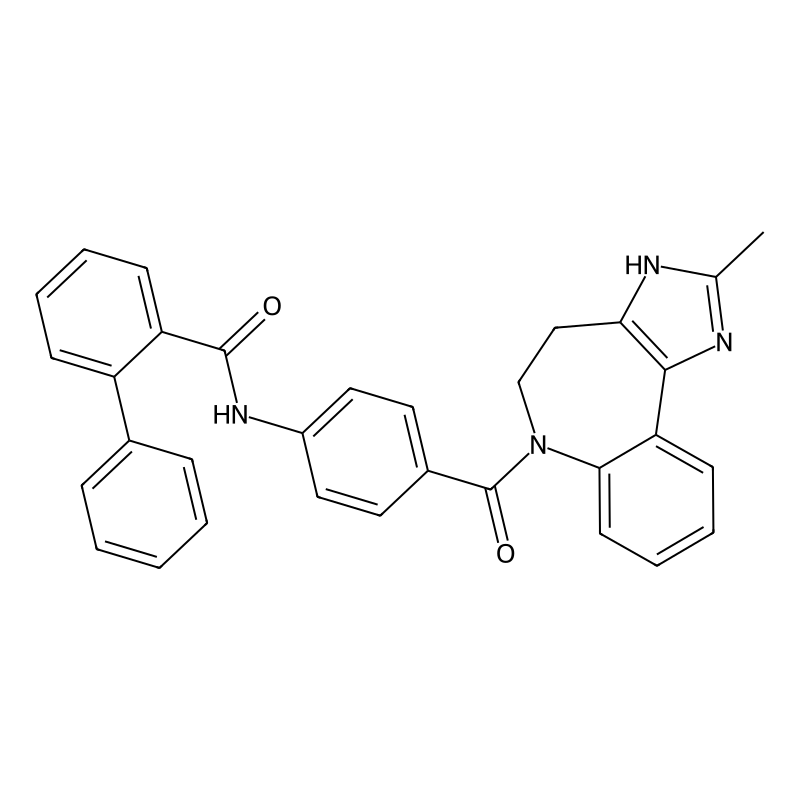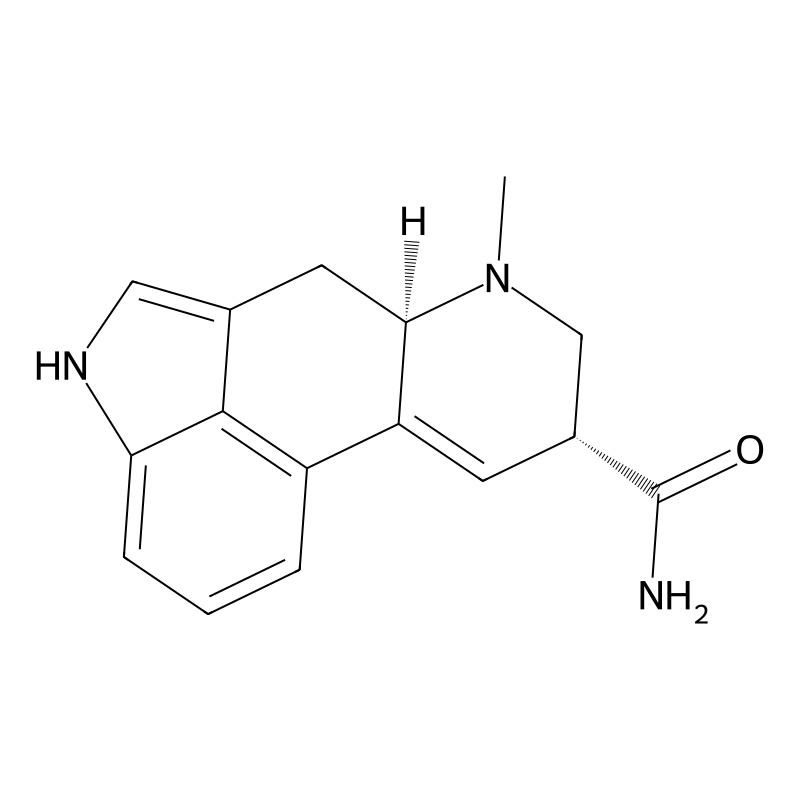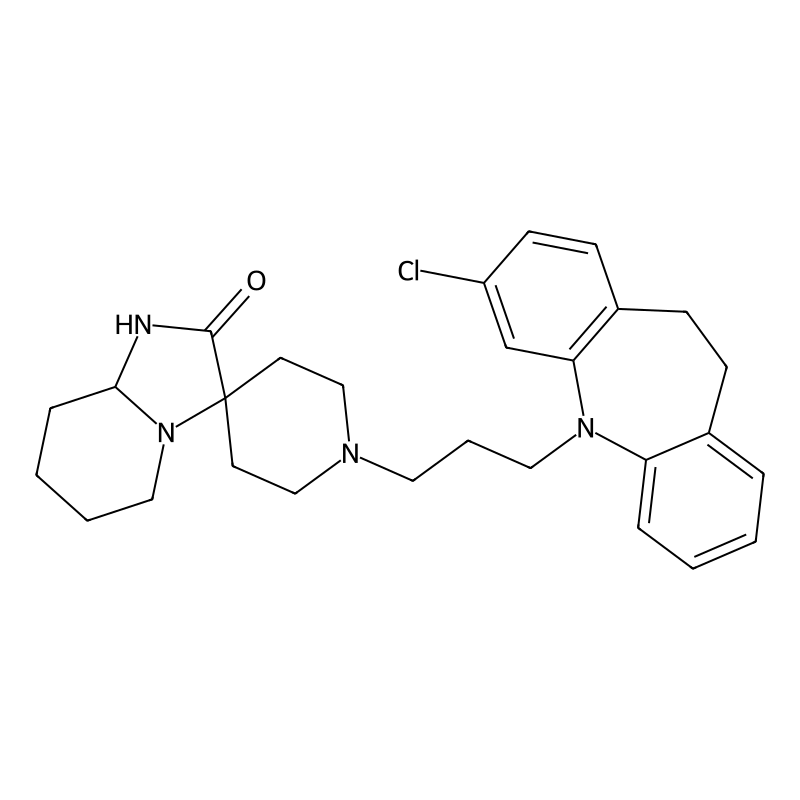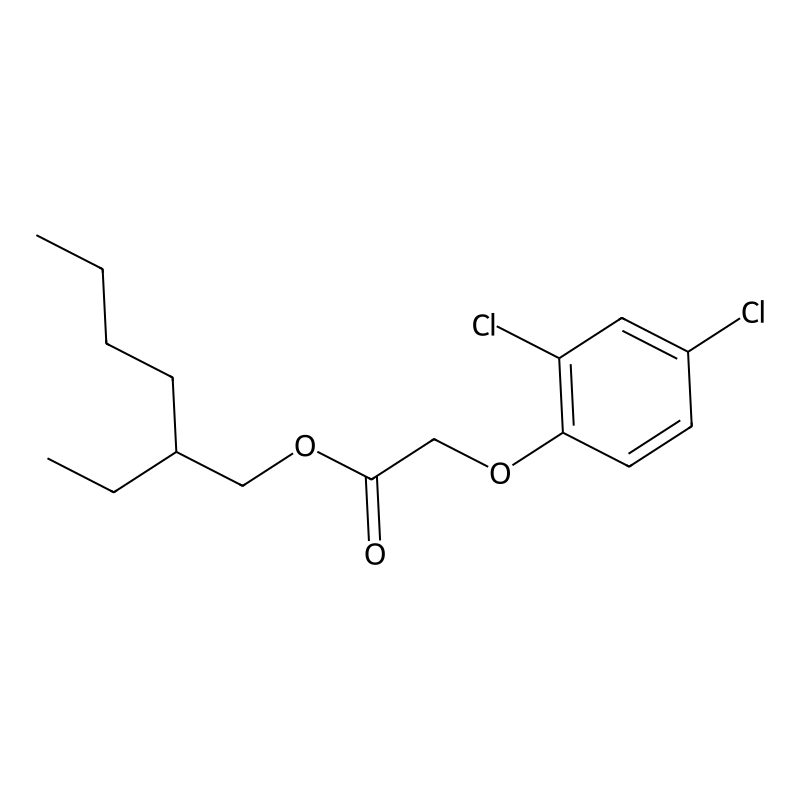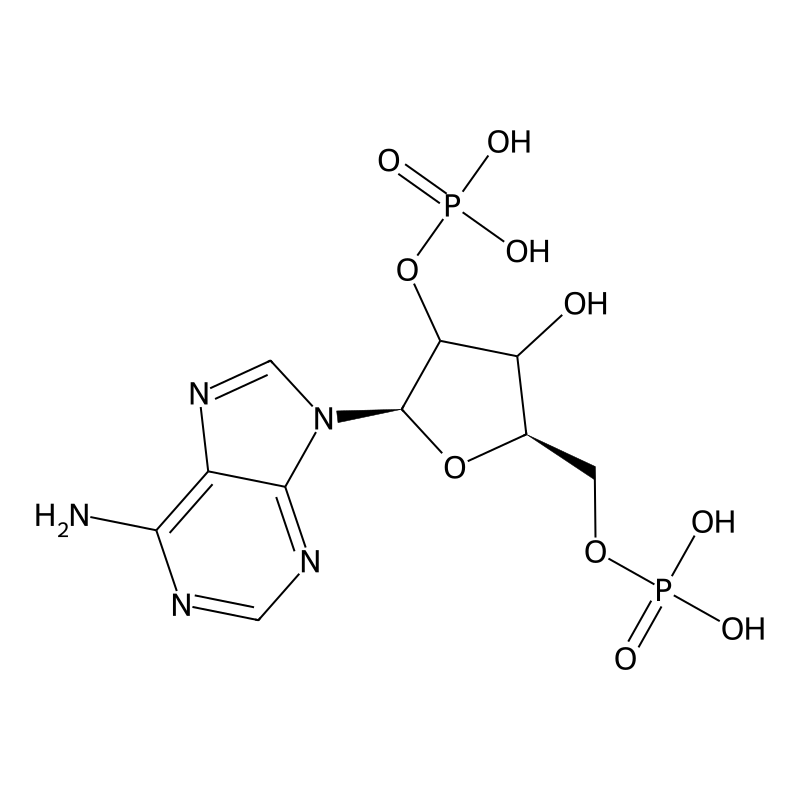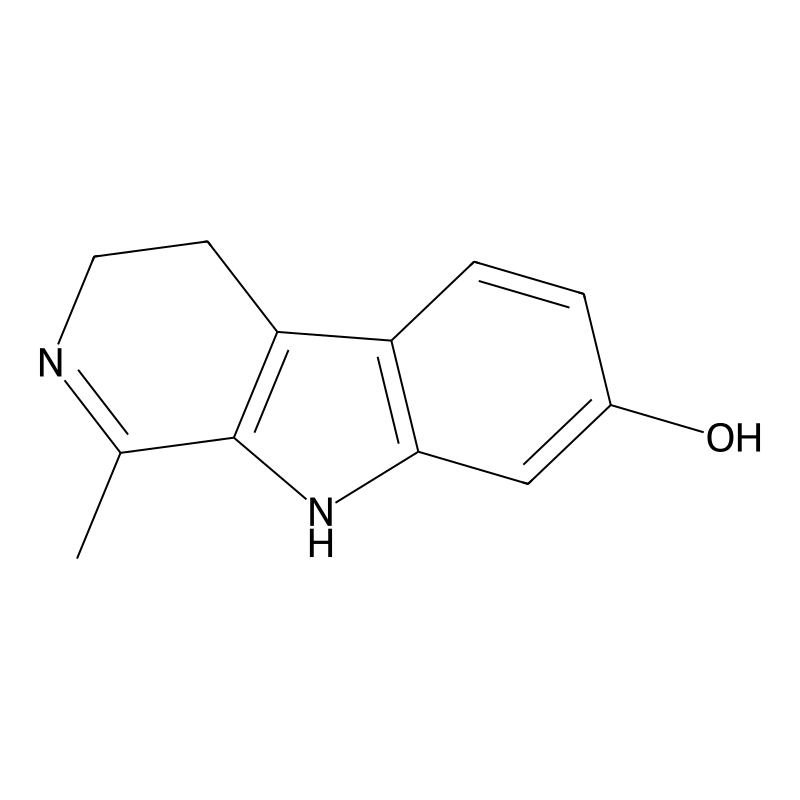1-Octadecane-D37-thiol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
1-Octadecane-D37-thiol is a specialized chemical compound categorized within the alkanethiol family. Its molecular formula is , with the unique feature of being perdeuterated, which means that it contains deuterium (a hydrogen isotope) instead of regular hydrogen atoms, specifically in the alkyl chain. This compound plays a significant role in various scientific applications due to its distinct physical and chemical properties. It appears as a colorless liquid with a melting point of approximately 22°C and a boiling point around 360°C. While it is insoluble in water, it dissolves readily in organic solvents like chloroform and ethanol, and it possesses a strong, pungent odor, making it flammable and requiring careful handling during experiments .
- Oxidation to Disulfides: Thiols can be oxidized to form disulfides. This reaction is facilitated by mild oxidizing agents, resulting in the formation of a bond between two sulfur atoms .
- Nucleophilic Substitution: The thiol group can act as a nucleophile in substitution reactions, where it attacks electrophilic centers, leading to various derivatives .
- Redox Reactions: In biological systems, thiols often participate in redox reactions, where they can be oxidized to disulfides or reduced back to their thiol form, playing crucial roles in cellular redox balance .
Research indicates that 1-Octadecane-D37-thiol exhibits antibacterial and antifungal properties. Studies have demonstrated its effectiveness against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. These properties make it a candidate for further exploration in antimicrobial applications .
The synthesis of 1-Octadecane-D37-thiol typically involves the reaction of 1-octadecanethiol with deuterium gas under controlled conditions. This process allows for the incorporation of deuterium into the alkyl chain. Purification methods such as thin-layer chromatography or column chromatography are commonly employed to isolate the product after synthesis. Characterization techniques like Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography Mass
Structural and Molecular Characteristics
1-Octadecane-D37-thiol (CAS: 668433-57-6) is characterized by its linear alkyl chain and deuterated backbone. The molecular weight is 323.787 g/mol, computed by substituting 37 protium ($$^1\text{H}$$) atoms with deuterium ($$^2\text{H}$$) in the parent compound octadecanethiol ($$ \text{C}{18}\text{H}{38}\text{S} $$, molecular weight 288.55 g/mol). The compound’s IUPAC name is 1,1,2,2,3,3,…,18,18,18-heptatriacontadeuteriooctadecane-1-thiol, reflecting the isotopic substitution pattern.
Key Structural Features:
The compound’s 3D structure is dominated by the all-trans conformation of the alkyl chain, with the thiol group oriented perpendicular to the chain axis in self-assembled monolayers (SAMs).
Synonyms and Classification
1-Octadecane-D37-thiol is also referred to as octadecane-1-thiol-d37 or perdeuterated octadecanethiol. It belongs to the class of deuterated alkanethiols, which are critical in surface science for studying molecular dynamics and interfacial properties. The compound is classified as a stable isotope-labeled reagent, with applications in spectroscopic studies and materials engineering.
Historical Context of Deuterated Alkanethiols
Early Developments in Deuterium Labeling
The use of deuterium in organic chemistry dates to the 1930s, with early applications focused on mechanistic studies of hydrogen isotope effects. Deuterated alkanethiols emerged as specialized reagents in the 1980s–1990s, driven by advances in SAM research. Key milestones include:
- Pioneering SAM Studies: The discovery that alkanethiols form ordered monolayers on gold surfaces (1983) spurred interest in isotopic labeling to study chain orientation and mobility.
- Spectroscopic Innovations: Deuterated alkanethiols enabled precise analysis of vibrational modes via infrared (IR) and neutron reflectometry, minimizing interference from adventitious organic contaminants.
- Pharmaceutical Applications: The 2017 FDA approval of deutetrabenazine (deuterated tetrabenazine) highlighted the therapeutic potential of deuterium substitution, though this compound differs structurally from 1-octadecane-D37-thiol.
Evolution of Synthetic Methods
The synthesis of 1-octadecane-D37-thiol involves hydrogen-deuterium exchange (H/D) reactions. Early methods used deuterium gas ($$ \text{D}2 $$) or heavy water ($$ \text{D}2\text{O} $$) under catalytic conditions. Modern approaches leverage:
- Catalytic Deuteration: Iridium nanoparticles for selective ortho-deuteration of anilines, applicable to alkyl chains.
- Thianthrenium Salt-Mediated Labeling: pH-dependent H/D exchange with $$ \text{D}_2\text{O} $$, achieving >95% deuterium incorporation at α-positions.
These methods address challenges in achieving high isotopic purity and regioselectivity, critical for SAM studies where even trace protium affects spectroscopic resolution.
Isotopic Labeling Rationale in Surface Chemistry
Mechanistic Advantages of Deuterium Substitution
Deuterium’s higher mass ($$ \text{D} $$: 2.014 u vs. $$ \text{H} $$: 1.008 u) alters vibrational frequencies and bond stability. In SAMs, this enables:
- Spectroscopic Contrast: Deuterated alkyl chains exhibit distinct C-D stretching modes (2200–2000 cm$$^{-1}$$), resolving from C-H modes (2800–3000 cm$$^{-1}$$).
- Kinetic Isotope Effects: C-D bonds resist oxidative degradation, enhancing SAM stability in reactive environments.
- Dynamic Resolution: Slower C-D bond vibrations reduce rotational freedom, simplifying analysis of chain conformation via neutron reflectometry.
Comparative Properties of Protiated vs. Deuterated Octadecanethiol:
Applications in Interfacial Science
1-Octadecane-D37-thiol is pivotal in studying SAM dynamics:
- Self-Assembled Monolayers on Metals: SAMs on gold or palladium are analyzed via sum frequency generation (SFG) spectroscopy to determine methyl group tilt angles (e.g., ~39° for low-coverage SAMs).
- Hybrid Bilayer Membranes: Perdeuterated octadecanethiol forms the base layer, enabling neutron reflectometry studies of peptide insertion into lipid bilayers.
- Molecular Electronics: Deuterated SAMs serve as insulating barriers in nanojunctions, with electron transport properties studied via inelastic electron tunneling spectroscopy (IETS).
Case Study: SAM Dynamics via Deuterium NMRIn a landmark study, perdeuterated hexadecanoate SAMs on zirconium oxide were analyzed using $$ ^2\text{H} $$-NMR to probe chain mobility. The data revealed a motional gradient: rigid terminal methyl groups and flexible backbone segments, critical for understanding SAM defects. Such insights are directly applicable to 1-octadecane-D37-thiol SAMs.
1-Octadecane-D37-thiol represents a specialized deuterated variant of octadecanethiol, featuring a unique molecular structure with extensive deuterium substitution throughout its alkyl chain [1]. The compound maintains the fundamental thiol functional group (-SH) at one terminus while incorporating deuterium atoms in place of hydrogen throughout the remainder of the molecule [2]. This chemical entity possesses a molecular formula of C18HD37S, with a corresponding molecular weight of 323.8 g/mol, significantly higher than its protonated counterpart due to the presence of 37 deuterium atoms [1] [3].
The molecular geometry of 1-Octadecane-D37-thiol is characterized by a linear alkyl chain with 18 carbon atoms arranged in a zigzag conformation when in its lowest energy state [4]. The carbon-sulfur bond (C-S) exhibits a typical bond length of approximately 1.82 Å, which is notably longer than comparable carbon-oxygen bonds found in alcohols [5]. This extended bond length results from the larger atomic radius of sulfur compared to oxygen, influencing the overall molecular architecture [5] [6].
The thiol functional group demonstrates distinctive geometric parameters, with the carbon-sulfur-hydrogen (C-S-H) bond angle measuring approximately 96 degrees, which differs significantly from the carbon-oxygen-hydrogen (C-O-H) bond angle of about 105 degrees in alcohols [5]. This angular difference arises from the electronic configuration of sulfur and its larger size compared to oxygen [6]. The sulfur-hydrogen (S-H) bond length is approximately 1.35 Å, and this bond is characterized by lower bond strength compared to oxygen-hydrogen bonds in alcohols [5] [6].
| Property | Value | Note |
|---|---|---|
| Molecular Formula | C18HD37S | With 37 deuterium substitutions |
| Molecular Weight | 323.8 g/mol | Higher than protonated analog |
| C-S Bond Length | 1.82 Å | Longer than C-O bonds |
| S-H Bond Length | 1.35 Å | Weaker than O-H bonds |
| C-S-H Bond Angle | 96° | Near tetrahedral geometry |
| C-C-S Bond Angle | 114° | Tetrahedral configuration |
The carbon-carbon bonds within the alkyl chain maintain standard single bond lengths of approximately 1.54 Å, forming a backbone that adopts an all-trans conformation in crystalline states or when assembled on surfaces [4] [7]. When adsorbed on gold surfaces, the molecule typically exhibits a tilt angle of approximately 30 degrees from the surface normal, which maximizes intermolecular van der Waals interactions between adjacent alkyl chains [8] [9].
The thiol group forms a semi-covalent bond with gold surfaces with a bond strength of approximately 45 kcal/mol, which enables the formation of self-assembled monolayers with high structural order [8]. This strong sulfur-gold interaction drives the self-assembly process, resulting in a (√3 × √3)R30° structure on gold surfaces that has been extensively characterized through various analytical techniques [8] [9].
Deuterium Substitution Patterns
1-Octadecane-D37-thiol features a comprehensive deuteration pattern across its alkyl chain, with all hydrogen atoms replaced by deuterium except for the thiol hydrogen [1] [3]. The compound contains a total of 37 deuterium atoms distributed specifically throughout the molecular structure [1]. This extensive deuteration represents a high level of isotopic substitution, with commercial preparations typically achieving 98 atom% deuterium content with a minimum chemical purity of 95% [3] [10].
The deuterium substitution pattern follows a systematic distribution across the carbon skeleton [1]. The terminal methyl group (C18) contains three deuterium atoms (CD3), while each methylene carbon (C2-C17) bears two deuterium atoms (CD2), accounting for 32 deuterium atoms across these positions [1] [11]. The carbon adjacent to the sulfur (C1) also features complete deuteration with two deuterium atoms (CD2) [1]. Notably, the thiol functional group (-SH) remains unsubstituted, retaining its protium hydrogen [11] [3].
| Position | Number of Deuterium | Substitution Pattern |
|---|---|---|
| Terminal Methyl (C18) | 3 (CD3) | Complete (all H replaced) |
| Methylene Carbons (C2-C17) | 32 (16 × CD2) | Complete (all H replaced) |
| Terminal Carbon (C1) | 2 (CD2) | Complete (all H replaced) |
| Thiol Group (-SH) | 0 (SH remains) | No substitution |
| Total Deuterium Atoms | 37 | Complete alkyl chain deuteration |
The deuteration process for compounds like 1-Octadecane-D37-thiol typically involves specialized synthetic approaches [12]. Recent advancements in deuteration methodologies have expanded the available techniques for introducing deuterium atoms at specific positions [13] [14]. One approach utilizes alkyl-substituted thianthrenium salts that efficiently introduce deuterium at the alpha position of alkyl chains through pH-dependent hydrogen isotope exchange processes, using deuterium oxide (D2O) as the deuterium source [12] [14].
The high level of deuterium incorporation in 1-Octadecane-D37-thiol makes it valuable for various scientific applications, particularly in spectroscopic studies where deuterium labeling provides distinct spectral signatures that can be differentiated from protonated analogs [15] [16]. The deuterium substitution pattern remains stable under normal conditions, with minimal hydrogen-deuterium exchange occurring at the alkyl positions under ambient conditions [13] [17].
Comparative Analysis with Protonated Analog
The structural and physicochemical properties of 1-Octadecane-D37-thiol differ significantly from its protonated analog, 1-octadecanethiol, primarily due to the isotopic substitution of hydrogen with deuterium [1] [18]. The most apparent difference is the molecular weight, with the deuterated compound (323.8 g/mol) being approximately 37 atomic mass units heavier than the protonated version (286.6 g/mol) [1] [19].
The carbon-deuterium (C-D) bonds in 1-Octadecane-D37-thiol are approximately 3% shorter than the corresponding carbon-hydrogen (C-H) bonds in the protonated analog [18]. This bond length difference arises from the quantum mechanical effects associated with the heavier deuterium nucleus, which results in a lower zero-point energy for the C-D bond compared to the C-H bond [20]. Consequently, the C-D bond exhibits greater bond strength, with bond dissociation energies approximately 1.2 kcal/mol higher than corresponding C-H bonds [20].
Spectroscopically, the vibrational frequencies of C-D bonds are significantly lower than those of C-H bonds due to the increased reduced mass in the deuterated system [21] [18]. This isotopic effect results in distinctive infrared and Raman spectral patterns that allow for clear differentiation between the deuterated and protonated compounds [21]. Additionally, the rotational constants for 1-Octadecane-D37-thiol are lower than those for 1-octadecanethiol, reflecting the increased moment of inertia resulting from the heavier deuterium atoms [21].
| Property | 1-Octadecane-D37-thiol | 1-Octadecanethiol |
|---|---|---|
| Molecular Weight (g/mol) | 323.8 | 286.6 |
| Molecular Formula | C18HD37S | C18H38S |
| Melting Point (°C) | Not fully characterized | 30-33 |
| Bond Length | Shorter C-D bonds | Longer C-H bonds |
| Vibrational Frequency | Lower frequency | Higher frequency |
| Bond Strength | Stronger C-D bonds | Weaker C-H bonds |
| Rotational Constants | Lower values | Higher values |
The physical properties of 1-Octadecane-D37-thiol also differ from its protonated counterpart [18] [22]. While comprehensive physical data for the deuterated compound is limited, theoretical and experimental studies on similar deuterated systems suggest potential differences in melting point, boiling point, and density [22]. The deuterated compound would likely exhibit slightly higher melting and boiling points due to the increased molecular weight and stronger intermolecular forces [18] [22].
When assembled into monolayers on gold surfaces, both compounds form similar structural arrangements with the molecules tilted approximately 30 degrees from the surface normal [8] [9]. However, subtle differences in packing density and molecular orientation may exist due to the slightly different bond lengths and vibrational properties [7] [8]. The deuterated compound may exhibit marginally different self-assembly kinetics and slightly altered hydrogen bonding characteristics compared to its protonated analog [18] [8].
Deuterium Incorporation Techniques
The synthesis of 1-Octadecane-D37-thiol requires sophisticated deuterium incorporation methodologies to achieve high isotopic purity and selective deuteration across the entire alkyl chain. Multiple catalytic approaches have been developed, each offering distinct advantages for different aspects of the deuteration process [2] [3].
Catalytic Hydrogen-Deuterium Exchange Methods represent the most widely employed approach for deuterium incorporation. Heterogeneous platinum group metal catalysts on carbon supports, particularly palladium on carbon (Pd/C) and platinum on carbon (Pt/C), demonstrate exceptional activity for site-selective deuteration [4] [5]. The mechanism involves reversible carbon-hydrogen bond activation, where the catalyst facilitates the exchange of protium atoms with deuterium from heavy water (D2O) or deuterium gas [6]. Palladium catalysts exhibit preferential selectivity toward benzylic and aliphatic positions, while platinum catalysts show enhanced affinity for aromatic carbon-hydrogen bonds [4] [5].
Metal-Catalyzed Activation Systems utilizing homogeneous ruthenium, iridium, and palladium complexes provide the highest degree of control over deuterium incorporation. Ruthenium-based catalysts, particularly [RuCl2(PPh3)3], demonstrate remarkable selectivity when combined with D2O as the deuterium source [7]. These systems operate through ligand-assisted carbon-hydrogen activation mechanisms, enabling precise control over deuteration sites and achieving isotopic purities exceeding 99% [7]. The addition of copper iodide or potassium deuteroxide as co-catalysts allows for orthogonal chemoselectivity, directing deuteration to specific molecular positions [7].
Photochemical Deuteration Strategies have emerged as complementary approaches for achieving selective deuterium incorporation under mild conditions. These methods utilize photoredox catalysts in combination with thiol catalysis to facilitate formyl-selective deuteration [3]. The process involves light-driven polyoxometalate-facilitated hydrogen atom transfer, where excited state catalysts selectively abstract formyl hydrogen atoms, followed by deuterium incorporation from D2O [3]. This approach demonstrates excellent functional group tolerance and enables late-stage deuteration of complex molecular architectures [8].
The D2O-Based Deuteration Protocol represents the most economically viable approach for large-scale synthesis. This method utilizes inexpensive heavy water as the sole deuterium source, eliminating the need for expensive deuterium gas [9] [10]. The process involves heterogeneous platinum group metal catalysts operating at elevated temperatures (120-180°C) in mixed solvent systems containing 2-propanol and D2O [9]. The reaction proceeds through in situ generation of deuterium gas from D2O, which subsequently participates in the deuteration reaction [4].
Reaction Optimization for High Isotopic Purity
Achievement of high isotopic purity in 1-Octadecane-D37-thiol synthesis requires systematic optimization of multiple reaction parameters. Temperature control emerges as the most critical factor, with optimal deuteration occurring within the range of 120-180°C [11] [5]. Below this temperature range, deuterium incorporation proceeds slowly and incompletely, while temperatures exceeding 200°C lead to catalyst deactivation and formation of side products [11].
Catalyst Loading Optimization demonstrates significant impact on both reaction rate and isotopic purity. Studies indicate that catalyst loadings between 10-15 mol% provide optimal balance between reaction efficiency and economic considerations [11] [12]. Higher catalyst loadings (20-25 mol%) accelerate the reaction but may lead to over-deuteration and formation of undesired isotopomers [11]. The use of deuterated catalysts themselves has been shown to improve reaction stability and performance, particularly at low catalyst loadings [12].
Solvent System Selection plays a crucial role in achieving high isotopic purity. Aprotic solvents, particularly acetonitrile and tetrahydrofuran, provide optimal solubility for both substrate and catalyst while minimizing competing hydrogen-deuterium exchange reactions [11] [7]. The incorporation of D2O as a co-solvent in ratios ranging from 9:1 to 1:1 (organic solvent:D2O) enhances deuterium availability and improves isotopic incorporation efficiency [7]. The addition of controlled amounts of water (5-10 equivalents) to otherwise anhydrous systems has been shown to significantly enhance deuteration yields [11].
Pressure and Atmosphere Control contribute to reaction optimization by enhancing deuterium availability and preventing oxidative side reactions. Deuteration reactions conducted under 2-5 bar pressure demonstrate improved deuterium incorporation compared to atmospheric pressure conditions [13] [14]. The use of inert atmospheres (nitrogen or argon) prevents oxidation of the thiol functionality and maintains catalyst activity throughout the reaction period [15].
pH Control and Base Catalysis influence the deuteration mechanism and selectivity. Neutral to slightly basic conditions (pH 6-7) favor deuterium incorporation while minimizing acid-catalyzed side reactions [11]. The addition of organic bases such as triethylamine or N-methylmorpholine can enhance deuteration rates, particularly for electron-deficient substrates [9]. However, excessive base concentrations may lead to catalyst deactivation and reduced isotopic purity [11].
Chromatographic Separation Protocols
The purification of 1-Octadecane-D37-thiol from reaction mixtures requires specialized chromatographic techniques capable of separating deuterated products from protiated analogs and removing catalyst residues. The isotopic effect in chromatographic separations provides the foundation for these purification strategies [16] [17].
Silica Gel Column Chromatography serves as the primary purification method for 1-Octadecane-D37-thiol. The separation utilizes normal-phase silica gel (60-230 mesh) with gradient elution systems employing hexane and ethyl acetate mixtures [18]. The deuterated compound typically elutes earlier than its protiated analog due to reduced hydrogen bonding interactions with the silica surface [17]. Optimal separation conditions involve initial elution with 100% hexane, followed by gradual increases in ethyl acetate concentration up to 10-15% [18].
Reversed-Phase High-Performance Liquid Chromatography provides superior resolution for deuterated thiol separation. C18 stationary phases (5-10 μm particle size) with acetonitrile-water mobile phase gradients achieve baseline separation of deuterated and protiated isotopomers [16] [19]. The chromatographic deuterium effect results in deuterated compounds eluting earlier than their protiated counterparts, with resolution factors typically exceeding 2.0 [16]. Mobile phase optimization involves acetonitrile concentrations ranging from 70-95% with water containing 0.1% formic acid to enhance peak shape and resolution [20].
Gas Chromatography-Mass Spectrometry enables both separation and identification of deuterated products. Capillary columns with nonpolar stationary phases demonstrate effective separation of isotopomers, with deuterated compounds exhibiting shorter retention times due to reduced intermolecular interactions [16] [21]. The separation mechanism involves differences in vapor pressures and molecular interactions between deuterated and protiated analogs [21]. Temperature programming from 80°C to 250°C at rates of 5-10°C/min provides optimal resolution while maintaining reasonable analysis times [16].
Silver-Impregnated Silica Gel Chromatography offers enhanced selectivity for thiol compounds through specific silver-sulfur interactions. The stationary phase consists of silica gel impregnated with 5-10% silver nitrate, which forms reversible complexes with thiol functionalities [22]. This technique provides excellent separation of thiol compounds from other organic impurities while maintaining the integrity of the deuterated product [22]. Elution typically employs hexane-dichloromethane gradients with silver recovery through aqueous extraction [22].
Preparative Thin Layer Chromatography serves as a complementary technique for small-scale purifications and analytical monitoring. Silica gel plates with fluorescent indicators enable visualization of separated compounds under UV light [18]. The technique proves particularly valuable for monitoring reaction progress and optimizing larger-scale separations [18]. Typical solvent systems include hexane-ethyl acetate mixtures with ratios ranging from 95:5 to 85:15 depending on the specific impurity profile [18].
Flash Chromatography provides rapid purification suitable for routine synthetic applications. Silica gel with 40-63 μm particle size enables efficient separation with reduced solvent consumption compared to traditional column chromatography [18]. Automated flash chromatography systems with gradient elution capabilities achieve high-purity products with minimal manual intervention [23]. The technique typically achieves purities exceeding 95% with recovery rates ranging from 85-95% [23].
